5-Fluoropentanoyl Chloride
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Overview
Description
5-Fluoropentanoyl Chloride is an organic compound with the molecular formula C5H8ClFO. It is a derivative of pentanoyl chloride, where a fluorine atom is substituted at the fifth position of the carbon chain. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoropentanoyl Chloride can be synthesized through several methods. One common method involves the reaction of pentanoyl chloride with a fluorinating agent. For example, the reaction of pentanoyl chloride with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride (AlCl3), to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentanoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-fluoropentanoic acid and hydrochloric acid.
Reduction: It can be reduced to 5-fluoropentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
5-Fluoropentanoic Acid: Formed from hydrolysis.
5-Fluoropentanol: Formed from reduction.
Scientific Research Applications
5-Fluoropentanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoropentanoyl Chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to introduce the 5-fluoropentanoyl moiety into different compounds .
Comparison with Similar Compounds
Similar Compounds
Pentanoyl Chloride: The non-fluorinated analog of 5-Fluoropentanoyl Chloride.
4-Fluorobutanoyl Chloride: A similar compound with the fluorine atom at the fourth position.
6-Fluorohexanoyl Chloride: A similar compound with the fluorine atom at the sixth position.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific reactions, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H8ClFO |
---|---|
Molecular Weight |
138.57 g/mol |
IUPAC Name |
5-fluoropentanoyl chloride |
InChI |
InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2 |
InChI Key |
AQDIGVNGFOXURO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CC(=O)Cl |
Origin of Product |
United States |
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